![molecular formula C16H23N3O2 B2546709 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2189434-41-9](/img/structure/B2546709.png)
3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one" is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. Dihydropyrimidinones are often synthesized through the Biginelli reaction, a multicomponent chemical reaction that typically involves a urea or thiourea, an aldehyde, and a β-keto ester or a β-dicarbonyl compound .
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives can be achieved through various methods. For instance, a three-component reaction involving a ketone, an aldehyde, and urea or thiourea has been reported to yield fused 3,4-dihydropyrimidin-2(1H)-one derivatives under mild conditions . Additionally, the Thorpe–Ziegler-type reaction has been utilized to create complex heterocyclic scaffolds by reacting Biginelli-type compounds with 3-cyanopyridine-2(1H)-thiones . Another approach involves the cyclocondensation of α-chlorobenzyl isocyanates with ethyl N-alkyl(aryl)-β-aminocrotonates to produce N1-substituted 3,4-dihydropyrimidin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of dihydropyrimidinones is characterized by a pyrimidine ring that is partially saturated, as indicated by the "dihydro" prefix. The presence of substituents on the pyrimidine ring, such as the cyclopentanecarbonyl group and piperidinyl moiety in the compound of interest, can significantly influence the compound's binding affinity and biological activity .
Chemical Reactions Analysis
Dihydropyrimidinones can undergo various chemical reactions. For example, they can participate in heterocyclization reactions to form more complex heterocyclic structures . They can also be modified through reactions such as thionation, which involves the introduction of a sulfur atom into the molecule . The reactivity of dihydropyrimidinones is often exploited in the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinones, such as solubility, melting point, and spectral characteristics, are determined by their molecular structure. These properties are crucial for the identification and characterization of the synthesized compounds. For instance, the melting point and spectral data (MS, FT-IR, 1H, and 13C NMR) are used to confirm the structure of novel synthesized compounds . The binding affinity of dihydropyrimidinones to enzymes, as indicated by Ki values, is also an important chemical property that can provide insight into their potential as inhibitors .
Scientific Research Applications
Synthesis and Anti-inflammatory Applications
The compound's relevance in scientific research primarily revolves around its chemical structure, which is related to tetrahydropyrimidine derivatives known for their wide range of biological activities. One study focuses on the synthesis, characterization, and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives. These derivatives exhibit significant anti-inflammatory properties, suggesting the potential of the compound for further investigation in this area. The research emphasized the novel synthesis procedures for tetrahydropyrimidine derivatives and their potential as leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Drug-Delivery Systems
Another critical area of application is in drug-delivery systems, where the structural analogy of the compound with cyclodextrins and dihydropyrimidines plays a significant role. Cyclodextrins, for instance, have been extensively studied for their ability to form inclusion complexes with various molecules, thereby enhancing the solubility, stability, and bioavailability of drugs. A review article summarizes over 200 reports on cyclodextrins' complexation with antibiotics and antibacterial agents, highlighting the versatility of these structures in modifying drug-release profiles and improving antimicrobial activity (Boczar & Michalska, 2022).
Green Chemistry and Sustainable Synthesis
The compound's structural features are also relevant in the context of green chemistry and sustainable synthesis approaches, particularly in the synthesis of bioactive compounds. The Biginelli Reaction, a one-pot acid-catalyzed cyclocondensation leading to dihydropyrimidinones, exemplifies an environmentally thoughtful methodology with the potential for efficient synthesis of compounds bearing resemblance to the one . This approach aligns with the increasing emphasis on eco-friendly technologies for organic transformations (Panda, Khanna, & Khanna, 2012).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. It is important to handle all chemical compounds with care and to follow appropriate safety protocols2.
Future Directions
The future directions for the research and application of this compound are not provided in the search results. Further research or consultation with a chemist or pharmacologist may be necessary to obtain this information.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please consult with a chemist or a relevant expert.
properties
IUPAC Name |
3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-5-8-17-12-19(15)11-13-6-9-18(10-7-13)16(21)14-3-1-2-4-14/h5,8,12-14H,1-4,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCXJIPFORIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

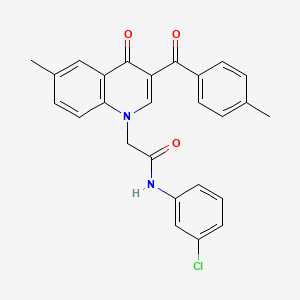
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)
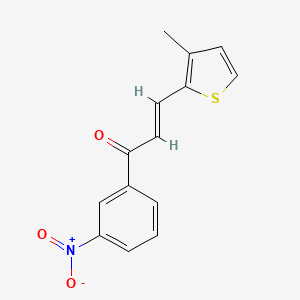
![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)
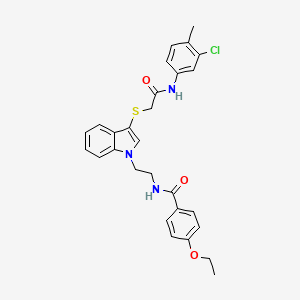
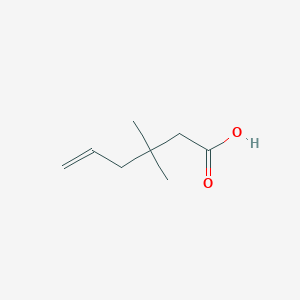
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)
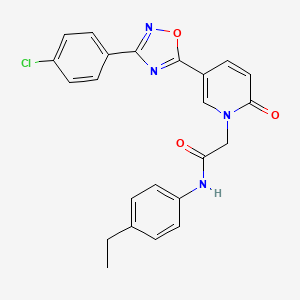
![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)
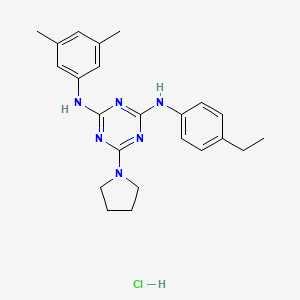
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)
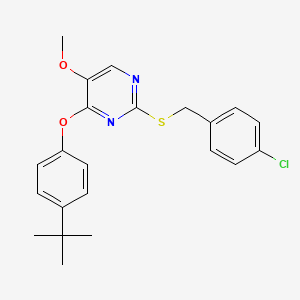
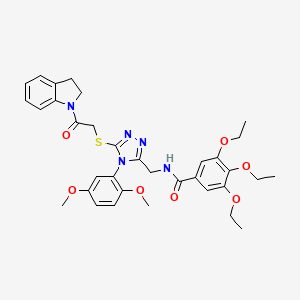
![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2546645.png)